molecular formula C22H22N2O4S B5571262 N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B5571262
M. Wt: 410.5 g/mol
InChI Key: OQZCBVBRHKLUHX-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-10-12-21(13-11-17)29(25,26)24-23-15-19-7-3-4-9-22(19)28-16-18-6-5-8-20(14-18)27-2/h3-15,24H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCBVBRHKLUHX-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with an aldehyde derivative of 2-[(3-methoxyphenyl)methoxy]benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer a range of chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.